molecular formula C25H21N3O B2558317 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-46-9

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2558317
CAS No.: 901247-46-9
M. Wt: 379.463
InChI Key: NCPFKPBFHGLDIR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core with substituted phenyl groups, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Cyclization to form the pyrazoloquinoline core: This step often involves the use of a strong acid or base to facilitate the cyclization reaction.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced pyrazoloquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings, altering the compound’s properties.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.

    Industry: It can be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

    1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the dimethyl substitution on the phenyl ring, which may affect its chemical and biological properties.

    1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the methoxy group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-8-11-19(14-17(16)2)28-25-21-6-4-5-7-23(21)26-15-22(25)24(27-28)18-9-12-20(29-3)13-10-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFKPBFHGLDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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